(Cyclohexyl)methylzinc bromide

Catalog No.
S1533868
CAS No.
135579-86-1
M.F
C7H13BrZn
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclohexyl)methylzinc bromide

CAS Number

135579-86-1

Product Name

(Cyclohexyl)methylzinc bromide

IUPAC Name

bromozinc(1+);methanidylcyclohexane

Molecular Formula

C7H13BrZn

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

SJCALMUTSZRVSS-UHFFFAOYSA-M

SMILES

[CH2-]C1CCCCC1.[Zn+]Br

Canonical SMILES

[CH2-]C1CCCCC1.[Zn+2].[Br-]

Synthesis of Carbon-Carbon Bonds

One of the primary applications of (cyclohexyl)methylzinc bromide is in the synthesis of carbon-carbon bonds. It acts as a nucleophilic reagent, readily forming new C-C bonds with various electrophilic substrates. This makes it a valuable tool for constructing complex organic molecules.

  • Negishi coupling: (Cyclohexyl)methylzinc bromide is commonly used in Negishi coupling reactions, which form C-C bonds between an sp² carbon atom and an alkyl, alkenyl, or aryl group. These reactions are catalyzed by palladium complexes and offer a versatile method for constructing various carbon frameworks.
  • Hydrozination: (Cyclohexyl)methylzinc bromide can also participate in hydrozination reactions, adding a hydrogen atom and a cyclohexylmethyl group to an unsaturated carbon-carbon bond. This reaction is particularly useful for introducing regio- and stereoselective modifications into organic molecules.

Synthesis of Organometallic Compounds

(Cyclohexyl)methylzinc bromide serves as a precursor for the synthesis of other organometallic compounds. These compounds often exhibit unique reactivity and can be employed in various organic transformations.

  • Preparation of higher-order organozinc reagents: (Cyclohexyl)methylzinc bromide can be used to prepare higher-order organozinc reagents through transmetalation reactions. These higher-order reagents often possess enhanced reactivity compared to the starting material and can be used for selective C-C bond formation.
  • Synthesis of functionalized organozinc compounds: (Cyclohexyl)methylzinc bromide can be functionalized with various functional groups to generate new organozinc reagents with tailored properties. These functionalized reagents can then be utilized in targeted organic syntheses.

(Cyclohexyl)methylzinc bromide is an organozinc compound with the chemical formula C7_7H13_{13}BrZn. It appears as a colorless liquid and is known for its high reactivity, particularly as a nucleophile in various organic reactions. This compound is significant in synthetic organic chemistry, especially in the formation of carbon-carbon bonds and other transformations involving carbon-based structures .

, including:

  • Nucleophilic Addition: It acts as a powerful nucleophile, allowing it to add to electrophilic centers in various substrates.
  • Cross-Coupling Reactions: The compound is utilized in cross-coupling reactions, where it can react with organic halides to form new carbon-carbon bonds .
  • Oxidative Addition: It can undergo oxidative addition with organic bromides, forming more complex organozinc species and demonstrating structure-reactivity relationships that are crucial for synthetic applications .

While specific biological activity data for (cyclohexyl)methylzinc bromide is limited, organozinc compounds generally exhibit low toxicity and can be used in biopharmaceutical applications. They are often intermediates in drug synthesis, contributing to the development of pharmaceuticals through their reactivity and ability to form complex organic molecules .

(Cyclohexyl)methylzinc bromide can be synthesized through several methods:

  • Reaction of Zinc with Bromocyclohexane: This involves the reaction of zinc metal with bromocyclohexane under controlled conditions to yield (cyclohexyl)methylzinc bromide.
  • Grignard Reaction: Another method includes the Grignard reaction where methyl magnesium bromide reacts with cyclohexyl halides.
  • Direct Synthesis from Cyclohexanol: Cyclohexanol can be converted into (cyclohexyl)methylzinc bromide through a series of reactions involving zinc and appropriate halogenated derivatives .

Methylzinc bromideC2_2H5_5BrZnStrong nucleophile; used in cross-couplingOrganic synthesisEthylzinc bromideC3_3H7_7BrZnSimilar nucleophilic propertiesDrug synthesisPhenylzinc bromideC6_6H5_5BrZnReacts with electrophiles; forms aryl compoundsMaterial science, pharmaceuticals

Uniqueness: What sets (cyclohexyl)methylzinc bromide apart from these similar compounds is its specific cyclohexyl group, which influences its steric and electronic properties, making it particularly useful for certain types of reactions that require larger or more flexible substituents.

Interaction studies involving (cyclohexyl)methylzinc bromide typically focus on its reactivity with various electrophiles and its behavior in different solvents. These studies help elucidate its mechanism of action and potential applications in synthesizing biologically active compounds. The compound's interactions with other reagents can also provide insights into optimizing reaction conditions for better yields in synthetic processes .

Similar Compounds: Comparison

Several compounds share similarities with (cyclohexyl)methylzinc bromide, which can be compared based on their structure, reactivity, and applications:

Compound NameStructureReactivity

Dates

Modify: 2023-08-15
Shahian et al. Inhibition of a Viral Enzyme by a Small Molecule Dimer Disruptor. Nature Chemical Biology, doi: 10.1038/nchembio.192, published online 26 July 2009 http://www.nature.com/naturechemicalbiology

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